1-Chloro-2-methyl-4-(sulfinylamino)benzene

Description

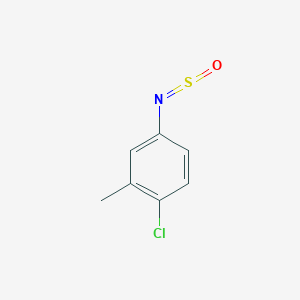

1-Chloro-2-methyl-4-(sulfinylamino)benzene is an organic compound with the molecular formula C7H6ClNOS It is characterized by the presence of a chlorine atom, a methyl group, and a sulfinylamino group attached to a benzene ring

Properties

IUPAC Name |

1-chloro-2-methyl-4-(sulfinylamino)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNOS/c1-5-4-6(9-11-10)2-3-7(5)8/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKYRCOJNDBEPBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N=S=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-Chloro-2-methyl-4-(sulfinylamino)benzene can be achieved through several synthetic routes. One common method involves the reaction of 1-chloro-2-methylbenzene with sulfinylamine under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained with high purity .

Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. These methods often employ advanced techniques such as continuous flow reactors and automated process control to ensure consistent quality and efficiency .

Chemical Reactions Analysis

1-Chloro-2-methyl-4-(sulfinylamino)benzene undergoes various chemical reactions, including:

Oxidation: The sulfinylamino group can be oxidized to form sulfonyl derivatives using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction of the sulfinylamino group can yield corresponding amines, typically using reducing agents like lithium aluminum hydride.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl derivatives, while reduction can produce amines .

Scientific Research Applications

1-Chloro-2-methyl-4-(sulfinylamino)benzene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable building block for various chemical reactions.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of new drugs.

Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings

Mechanism of Action

The mechanism of action of 1-Chloro-2-methyl-4-(sulfinylamino)benzene involves its interaction with specific molecular targets and pathways. The sulfinylamino group can participate in various chemical reactions, influencing the compound’s reactivity and biological activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Conclusion

1-Chloro-2-methyl-4-(sulfinylamino)benzene is a versatile compound with significant potential in various fields of scientific research. Its unique chemical properties and reactivity make it a valuable intermediate in organic synthesis, while its potential biological activities open up new avenues for pharmaceutical and biomedical applications.

Biological Activity

1-Chloro-2-methyl-4-(sulfinylamino)benzene is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the available research on its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 1-Chloro-2-methyl-4-(sulfinylamino)benzene can be described as follows:

- Molecular Formula : C₇H₈ClN₁O₂S

- Molecular Weight : 195.66 g/mol

- CAS Number : 144993

This compound features a chloro group, a methyl group, and a sulfinylamino moiety, which are essential for its biological activity.

Biological Activity Overview

1-Chloro-2-methyl-4-(sulfinylamino)benzene exhibits various biological activities, including:

- Antimicrobial Activity : Studies have shown that this compound possesses significant antibacterial properties against several strains of bacteria. Its mechanism involves disrupting bacterial cell wall synthesis and interfering with metabolic pathways.

- Anti-inflammatory Effects : The sulfinylamino group is believed to contribute to its anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and mediators.

- Antioxidant Properties : The compound has demonstrated the ability to scavenge free radicals, thereby reducing oxidative stress in cellular environments.

Antibacterial Activity

A study conducted by researchers at EurekaSelect synthesized various Schiff base complexes from related compounds and tested their antibacterial efficacy. The results indicated that derivatives similar to 1-Chloro-2-methyl-4-(sulfinylamino)benzene displayed promising antibacterial activity against Gram-positive and Gram-negative bacteria.

Anti-inflammatory Mechanism

Research published in the Journal of Medicinal Chemistry highlighted that compounds with a sulfinylamino group can inhibit cyclooxygenase (COX) enzymes, leading to decreased synthesis of prostaglandins, which are mediators of inflammation. This suggests that 1-Chloro-2-methyl-4-(sulfinylamino)benzene may exert its anti-inflammatory effects through similar pathways.

Case Study 1: Antibacterial Efficacy

In a controlled laboratory setting, 1-Chloro-2-methyl-4-(sulfinylamino)benzene was tested against Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods. The compound exhibited an MIC of 32 µg/mL against E. coli and 16 µg/mL against S. aureus, indicating potent antibacterial activity.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

Case Study 2: Anti-inflammatory Response

In vivo studies involving animal models demonstrated that administration of 1-Chloro-2-methyl-4-(sulfinylamino)benzene resulted in a significant reduction in paw edema induced by carrageenan injection. The compound was administered at doses of 10 mg/kg and 20 mg/kg, with the higher dose showing a more pronounced effect.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.